2-fluoro-N-(methoxymethyl)aniline

Description

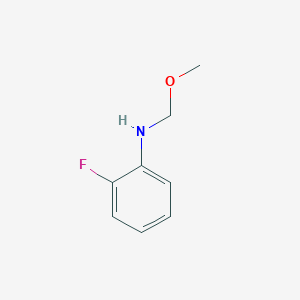

2-Fluoro-N-(methoxymethyl)aniline is a substituted aniline derivative characterized by a fluorine atom at the ortho position of the benzene ring and a methoxymethyl (-CH2-O-CH3) group attached to the nitrogen atom.

Properties

CAS No. |

129367-42-6 |

|---|---|

Molecular Formula |

C8H10FNO |

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-fluoro-N-(methoxymethyl)aniline |

InChI |

InChI=1S/C8H10FNO/c1-11-6-10-8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3 |

InChI Key |

JXCBLJAIXDYXIY-UHFFFAOYSA-N |

SMILES |

COCNC1=CC=CC=C1F |

Canonical SMILES |

COCNC1=CC=CC=C1F |

Synonyms |

Benzenamine, 2-fluoro-N-(methoxymethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Observations :

- Electron-Withdrawing Groups (EWG): Nitro-substituted analogs (e.g., 2h) exhibit higher reactivity in electrophilic substitutions due to the strong EWG effect of NO2 .

- Electron-Donating Groups (EDG) : The methoxymethyl group in this compound and alachlor improves stability and may reduce hydrolysis rates compared to nitro derivatives .

- Hybrid Substituents : Alachlor combines methoxymethyl with chloro and ethyl groups, enabling herbicidal activity via inhibition of fatty acid elongation .

Key Observations :

Physical and Spectral Properties

Key Observations :

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 2-Fluoroaniline, methoxymethyl chloride, sodium hydride (NaH).

-

Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Procedure :

-

Deprotonation of 2-fluoroaniline with NaH at 0–5°C to generate the reactive amide ion.

-

Slow addition of MoMCl at 0°C to minimize exothermic side reactions.

-

Stirring at room temperature for 4–6 hours, followed by reflux (80°C) for 2 hours to ensure complete alkylation.

-

Yield : 78–85% after purification via vacuum distillation or recrystallization from petroleum ether.

Challenges :

-

Competitive dialkylation to form N,N-dimethoxymethyl derivatives.

-

Moisture sensitivity of MoMCl necessitates strict anhydrous conditions.

Green Chemistry Approach Using Methoxymethyl Carbonate

Inspired by the methylation of 2-fluoroaniline with dimethyl carbonate, this method substitutes dimethyl carbonate with methoxymethyl carbonate (MoMC) as a safer alkylating agent.

Key Steps

-

Reagents : 2-Fluoroaniline, methoxymethyl carbonate, molecular sieve NaY catalyst.

-

Solvent : Methanol or ethanol.

-

Conditions : Reflux under atmospheric pressure for 12–14 hours.

Mechanistic Insight :

The molecular sieve catalyzes the nucleophilic attack of the amine on the carbonate’s electrophilic carbon, releasing CO2 and methanol as byproducts.

Yield : 90–95% with minimal side products, attributed to the high selectivity of the catalyst.

Advantages :

-

Avoids hazardous alkyl halides.

-

Aligns with green chemistry principles by using non-toxic reagents.

Reductive Amination with Methoxymethylamine

While less common, reductive amination offers an alternative route using methoxymethylamine and a carbonyl precursor.

Protocol

-

Substrates : 2-Fluorobenzaldehyde, methoxymethylamine.

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN).

-

Solvent : Dichloromethane (DCM) at 0°C.

Reaction Pathway :

-

Formation of an imine intermediate followed by reduction to the secondary amine.

Yield : 65–70%, limited by the instability of the imine intermediate under acidic conditions.

Limitations :

-

Requires stoichiometric amounts of the reducing agent.

-

Methoxymethylamine’s commercial availability is limited.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Direct Alkylation | MoMCl, NaH | DMF, 80°C, 6 hr | 78–85% | >95% |

| Methoxymethyl Carbonate | MoMC, NaY sieve | MeOH, reflux, 14 hr | 90–95% | >98% |

| Reductive Amination | NaBH3CN, MeOCH2NH2 | DCM, 0°C, 24 hr | 65–70% | 90–92% |

Industrial Viability :

-

The methoxymethyl carbonate method is preferred for large-scale production due to its safety profile and high yield.

-

Direct alkylation remains relevant for small-scale synthesis despite its handling challenges.

Mechanistic and Kinetic Considerations

Alkylation via SN2 Mechanism

The reaction between 2-fluoroaniline and MoMCl proceeds through a bimolecular nucleophilic substitution (SN2), where the amide ion attacks the electrophilic carbon of MoMCl. Steric hindrance from the ortho-fluorine substituent slightly reduces reaction rates compared to unsubstituted anilines.

Rate Equation :

where is temperature-dependent and increases with polar aprotic solvents.

Catalytic Role of Molecular Sieves

In the carbonate method, NaY sieves adsorb methanol byproducts, shifting the equilibrium toward product formation. This autocatalytic effect enhances conversion efficiency.

Purification and Characterization

-

Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.

-

Crystallization : Petroleum ether induces crystallization of the product, achieving >98% purity.

-

Spectroscopic Data :

-

1H NMR (CDCl3): δ 3.34 (s, 3H, OCH3), 4.52 (s, 2H, CH2O), 6.82–7.12 (m, 4H, aromatic).

-

MS (EI) : m/z 169.1 [M]+.

-

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-N-(methoxymethyl)aniline, and what challenges are encountered during its preparation?

- Methodological Answer : A key synthetic route involves reductive amination between 2-nitrothiophene-3-carbaldehyde and 2-fluoroaniline to form intermediates like N-((2-nitrothiophen-3-yl)methyl)aniline. However, competing oxidation pathways (e.g., nitroso→nitro air oxidation) can lead to unintended products such as 2-fluoro-N-((2-nitrothiophen-3-yl)methylene)aniline . Optimization of reaction conditions (e.g., low temperature, inert atmosphere) and purification strategies (e.g., silica gel chromatography) are critical to minimize decomposition .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Structural elucidation typically employs H/C NMR to confirm methoxymethyl and fluorine substituents on the aniline ring. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) verify purity and molecular weight. For example, analogs like 2-fluoro-N-(2-nitrophenyl)aniline are characterized by matching melting points and spectral data to literature values . Advanced techniques like X-ray crystallography may resolve steric effects from the methoxymethyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow REACH regulations for aromatic amines: use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential sensitization. Store in airtight containers away from oxidizing agents. Waste disposal should comply with local guidelines for halogenated anilines, as improper handling may generate toxic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound derivatives?

- Methodological Answer : Competing reactions, such as oxidation of nitroso intermediates (e.g., nitroso imine 16 → nitro compound 17), are influenced by proton acidity and reaction conditions. Computational studies (DFT) can model transition states to predict dominant pathways. For example, weak acidity of sp-hybridized protons in intermediates may hinder 1,4-elimination, favoring side reactions . Experimental validation via kinetic studies and isotopic labeling is recommended .

Q. How can computational methods predict the reactivity of this compound in heterocyclic compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites on the aniline ring. Molecular docking studies assess interactions with biomolecules (e.g., enzymes), as seen in analogs like 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline . Software tools (Gaussian, AutoDock) simulate reaction pathways to optimize heterocyclization yields .

Q. What are the environmental degradation pathways of this compound, and how can its byproducts be analyzed?

- Methodological Answer : Advanced oxidation processes (e.g., photo-Fenton) degrade the compound into intermediates like N-(methoxymethyl)-N-(2,6-diethylphenyl)-2-hydroxyacetamide , identified via LC-QTOF-MS and GC-MS . Box-Behnken experimental designs optimize degradation efficiency by varying parameters (pH, catalyst loading, irradiation time) . Ecotoxicity assays (e.g., Daphnia magna tests) evaluate residual byproduct hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.